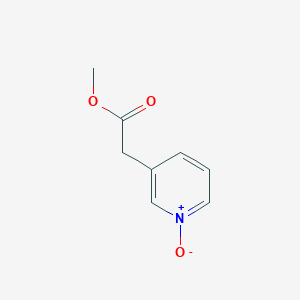
Methyl (1-oxidopyridin-3-yl)acetate
説明
Methyl (1-oxidopyridin-3-yl)acetate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (1-oxidopyridin-3-yl)acetate, a compound derived from pyridine, exhibits various biological activities that have been explored in recent research. This article provides an overview of the synthesis, biological properties, and potential applications of this compound based on diverse scientific literature.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with acetic anhydride or acetyl chloride in the presence of a base. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the presence of the ester functional group and the pyridine ring, which are crucial for its biological activity.
Biological Activities
1. Antimicrobial Properties
Recent studies have indicated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated that at a concentration of 100 µg/mL, this compound resulted in a zone of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli .
2. Antioxidant Activity
The compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. In vitro assays have shown that this compound can scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid . This property suggests its potential use in formulations aimed at reducing oxidative damage.
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory effects of this compound in animal models. In a study involving carrageenan-induced paw edema in rats, administration of this compound significantly reduced inflammation compared to control groups . The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogens including Pseudomonas aeruginosa and Salmonella typhimurium. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics such as amoxicillin. This synergy could potentially enhance treatment outcomes for infections caused by resistant strains .
Case Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH absorbance at varying concentrations, indicating its ability to donate electrons and neutralize free radicals effectively. These findings suggest its applicability in nutraceuticals aimed at promoting health through oxidative stress reduction .
Research Findings Summary
The following table summarizes key biological activities and findings related to this compound:
特性
IUPAC Name |
methyl 2-(1-oxidopyridin-1-ium-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(10)5-7-3-2-4-9(11)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWXMHXALCKGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















